molecular formula C11H9ClN4O B091964 Nimazone CAS No. 17230-89-6

Nimazone

Katalognummer B091964
CAS-Nummer: 17230-89-6
Molekulargewicht: 248.67 g/mol
InChI-Schlüssel: IDCAZKFFVIMCCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nimazone is an anti-inflammatory drug . The exact approval year and the specific conditions it treats are not mentioned in the sources .


Molecular Structure Analysis

Nimazone has the molecular formula C11H9ClN4O . Its average mass is 248.668 Da, and its monoisotopic mass is 248.046494 Da .


Physical And Chemical Properties Analysis

Nimazone has a density of 1.4±0.1 g/cm3 . Its boiling point is 393.3±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.3±3.0 kJ/mol . The flash point is 191.7±30.7 °C . The index of refraction is 1.672 . The molar refractivity is 65.3±0.5 cm3 . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 71 Å2 . The polarizability is 25.9±0.5 10-24 cm3 . The surface tension is 60.5±7.0 dyne/cm . The molar volume is 174.4±7.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Here are some of the papers that were found:

  • "Clinical Research at a Crossroads" by E. Zerhouni (2006) discusses the strategic decisions the NIH must make in biomedical research, emphasizing the importance of pre-empting illness through molecular knowledge and behavioral interventions (Zerhouni, 2006).

  • "Attrition and Translation" by G. Duyk (2003) highlights the challenges of translational research in the development of new therapeutics and diagnostics, focusing on the high rates of attrition in preclinical or clinical development (Duyk, 2003).

  • "Developing the Patient-reported Outcomes Measurement Information System (PROMIS)" by D. Ader (2007) outlines an NIH initiative to improve clinical outcomes assessment, particularly in measuring patient-reported outcomes in clinical trials (Ader, 2007).

  • "The NIH Roadmap" by E. Zerhouni (2003) describes a set of initiatives aimed at accelerating medical research and addressing challenges that require a coordinated approach across NIH institutes (Zerhouni, 2003).

  • "US biomedical research: basic, translational, and clinical sciences" by E. Zerhouni (2005) discusses the NIH's commitment to discoveries that will change medical practice, focusing on translational clinical science and interdisciplinary approaches (Zerhouni, 2005).

  • "NIH Roadmap/Common Fund at 10 years" by F. Collins, E. L. Wilder, and E. Zerhouni (2014) reviews the NIH Roadmap's approach to supporting science that transcends institutional boundaries, highlighting its achievements and future directions (Collins, Wilder, & Zerhouni, 2014).

Eigenschaften

IUPAC Name

2-[3-(4-chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c12-8-1-3-9(4-2-8)16-10(14)7-15(6-5-13)11(16)17/h1-4,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCAZKFFVIMCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=N)N(C(=O)N1CC#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864752
Record name [3-(4-Chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nimazone

CAS RN

17230-89-6
Record name Nimazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17230-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nimazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(4-Chlorophenyl)-4-imino-2-oxoimidazolidin-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIMAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71M372MP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nimazone
Reactant of Route 2
Reactant of Route 2
Nimazone
Reactant of Route 3
Nimazone
Reactant of Route 4
Nimazone
Reactant of Route 5
Nimazone
Reactant of Route 6
Reactant of Route 6
Nimazone

Citations

For This Compound
11
Citations
KJ Doebel, ML Graeme, N Gruenfeld, LJ Ignarro… - Annual Reports in …, 1969 - Elsevier
Publisher Summary This chapter elaborates studies analyzing non-steroidal anti-inflammatory agents. The importance of the circulating lymphocyte in association with the auto-immune …
Number of citations: 1 www.sciencedirect.com
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
TY Shen - Angewandte Chemie International Edition in English, 1972 - Wiley Online Library
Among numerous nonsteroidal anti‐imflammatory agents synthesized in the past few years, various analogs of indomethacin, phenylacetic acid and heteroarylacetic acid have reached …
Number of citations: 283 onlinelibrary.wiley.com
B SLUSHER, R RAIS, LC TENORA, P MAJER… - ic.gc.ca
Prodrugs of glutamine analogs, such as prodrugs of aza-serine, and 6-diazo-5-oxo-norleucine (DON), and 5-diazo-4-oxo-L-norvaline (L-DONV) are disclosed. French Abstract L'…
Number of citations: 2 www.ic.gc.ca
E Estrada, A Peña, R García-Domenech - Journal of computer-aided …, 1998 - Springer
A novel approach to computer-aided molecular design is illustrated. This approach is based on the calculation of the spectral moments of the bond adjacency matrix of graphs …
Number of citations: 134 link.springer.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.